1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolo-pyridazinone derivative featuring a tert-butyl group at the 1-position, a methyl group at the 4-position, and a 2-oxo-2-(piperidin-1-yl)ethyl substituent at the 6-position. This compound’s structural complexity positions it within a broader class of heterocyclic molecules studied for applications in medicinal chemistry, particularly as kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
1-tert-butyl-4-methyl-6-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-12-13-10-18-22(17(2,3)4)15(13)16(24)21(19-12)11-14(23)20-8-6-5-7-9-20/h10H,5-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANBSTVFDTKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its pharmacological profile, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a pyrazolo[3,4-d]pyridazin core. Its chemical formula is CHNO, and it features several functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of compounds with similar structures to exhibit anticancer activity. The pyrazolo[3,4-d]pyridazin scaffold has been linked to inhibition of various cancer cell lines through multiple mechanisms:
- Tyrosine Kinase Inhibition : Compounds related to this scaffold have shown efficacy in targeting tyrosine kinases, which play crucial roles in cancer cell proliferation and survival .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, thereby inhibiting tumor growth .
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Signaling Pathways : The compound may disrupt critical signaling pathways involved in cell survival and proliferation.
- Targeting Specific Enzymes : Evidence suggests that it may inhibit specific enzymes associated with tumor metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the piperidine ring or the incorporation of various substituents can significantly influence potency and selectivity against cancer cell lines.
| Substituent | Effect on Activity |
|---|---|
| tert-butyl | Enhances lipophilicity |
| Methyl group | Increases binding affinity |
| Oxo group | Contributes to enzyme inhibition |
In Vitro Studies
A study conducted on derivatives similar to 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The most active compound exhibited an IC50 value in the low micromolar range, indicating potent anticancer activity .
In Vivo Studies
In vivo models have revealed that compounds with similar structures can effectively reduce tumor sizes in xenograft models. These findings suggest that further development could lead to promising therapeutic agents for cancer treatment .
Comparison with Similar Compounds
Research Findings :
- The piperidinyl analog (target compound) exhibits lower solubility in aqueous buffers compared to the phenylpiperazinyl derivative due to reduced polarity .
- The 2-fluorobenzyl analog demonstrates superior blood-brain barrier permeability in preclinical models, attributed to its higher logP (~3.2 vs. ~2.5 for the target compound) .
Core Heterocycle Modifications
Pyrazolo-pyridazinones are often compared to pyrazolo-pyrimidinones and pyrido-pyrimidinones:
Research Findings :
- Pyridazinone cores (target compound) show moderate PDE4 inhibition (IC₅₀ ~50 nM), whereas pyrimidinone analogs exhibit stronger binding (IC₅₀ ~10 nM) due to improved π-π stacking .
- Pyrido-pyrimidinones demonstrate nanomolar potency against CDK2 but suffer from poor oral bioavailability .
Piperidine/Piperazine Substitutions
Variations in the amine substituent influence target engagement and pharmacokinetics:
Research Findings :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyridazinone derivatives are often synthesized by reacting pyrazolo precursors with alkylating agents like 2-chloroethylpiperidine under basic conditions (e.g., K₂CO₃ in DMF). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl/heteroaryl groups at specific positions, as demonstrated in analogous pyrazole-based syntheses . Post-synthetic modifications, such as tert-butyl group introduction, typically use Boc-protected intermediates followed by deprotection .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while piperidinyl protons show multiplets between 1.5–3.5 ppm .
- HRMS : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and tertiary amine (C-N, ~1250 cm⁻¹) groups .
- HPLC : Assesses purity (>95% recommended for biological assays) using C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
Q. What is the functional role of the tert-butyl and piperidinyl substituents in this compound?
- Methodological Answer : The tert-butyl group enhances metabolic stability by sterically shielding the pyridazinone core from oxidative enzymes. The piperidinyl-2-oxoethyl moiety improves solubility via hydrogen bonding and may interact with target proteins (e.g., factor Xa in anticoagulant analogs). These hypotheses can be tested by synthesizing analogs with alternative substituents (e.g., cyclopropyl or phenyl) and comparing pharmacokinetic profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Replace the tert-butyl group with bulkier (e.g., adamantyl) or polar (e.g., hydroxyl) groups to modulate lipophilicity and target binding.
- Piperidinyl Modifications : Introduce substituents on the piperidine ring (e.g., fluorine at C-3) to enhance selectivity for enzymes like factor Xa or kinases.
- Activity Assays : Test analogs in vitro (e.g., enzymatic inhibition IC₅₀) and in vivo (e.g., anticoagulant efficacy in rodent models). Prioritize compounds with >10-fold selectivity over off-target proteases .
Q. What experimental design strategies mitigate data contradictions in pharmacokinetic studies?
- Methodological Answer :
- Split-Plot Designs : Use randomized block designs with nested factors (e.g., dose, formulation) to account for inter-subject variability. For example, assign four replicates per treatment group and analyze plasma concentrations via LC-MS/MS .
- Statistical Modeling : Apply mixed-effects models to distinguish between formulation effects and individual metabolic differences. Tools like NONMEM or Phoenix WinNonlin are recommended .
Q. How can in vivo efficacy be evaluated while minimizing toxicity risks?
- Methodological Answer :
- Dose Escalation : Start with 1/10th the rodent NOAEL (no observed adverse effect level) and monitor biomarkers (e.g., liver enzymes, clotting times).
- Toxicokinetics : Measure Cmax and AUC at steady state to correlate exposure with adverse events. For anticoagulant candidates, maintain an international normalized ratio (INR) <3.0 to avoid hemorrhage .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Plasma Protein Binding : Use equilibrium dialysis to measure free drug fraction. Compounds with >95% binding may show reduced in vivo activity.
- Metabolite Screening : Incubate the compound with liver microsomes to identify active/toxic metabolites. For example, oxidative N-dealkylation of the piperidinyl group could generate inactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
